N-(sec-butyl)-4-(butyrylamino)benzamide
Description
N-(sec-butyl)-4-(butyrylamino)benzamide is a substituted benzamide derivative characterized by a sec-butyl group attached to the amide nitrogen and a butyrylamino (-NH-C(=O)-C3H7) group at the para position of the benzamide core (Figure 1). This structural configuration confers distinct physicochemical and biological properties, including:
- Lipophilicity: The butyrylamino group increases hydrophobicity (LogP ~2.8–3.2), enhancing membrane permeability compared to unsubstituted benzamides .
- Synthetic Versatility: The compound can be synthesized via amidation reactions between 4-aminobenzoic acid derivatives and sec-butylamine, followed by butyrylation .
Properties
IUPAC Name |
4-(butanoylamino)-N-butan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-6-14(18)17-13-9-7-12(8-10-13)15(19)16-11(3)5-2/h7-11H,4-6H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVRATFIHOHSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical profiles of benzamide derivatives are highly sensitive to substituent variations. Below is a comparative analysis with key structural analogs (Table 1):
Table 1: Structural and Functional Comparison
Impact of Alkyl Chain and Functional Groups
- sec-butyl vs. tert-butyl: The sec-butyl group in the target compound improves solubility in organic solvents compared to tert-butyl analogs (e.g., 4-amino-N-(tert-butyl)benzamide), which exhibit higher crystallinity and lower bioavailability .
- Butyrylamino vs.
- Halogen vs. Alkoxy Substitutions : Iodo or methoxy groups (e.g., ) enhance electrophilic reactivity and hydrogen-bonding capacity, respectively, which may improve target engagement in anticancer applications .
Q & A
Q. What mechanistic insights explain the selective inhibition of HDAC isoforms by this compound?
Q. How do structural analogs of this compound compare in overcoming multidrug resistance (MDR) in cancer cells?
- Methodological Answer :
- P-gp Efflux Assays : Use calcein-AM staining in MDR1-overexpressing cell lines (e.g., NCI/ADR-RES).
- Transcriptomics : Compare ABC transporter expression (qRT-PCR) post-treatment to identify resistance modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
